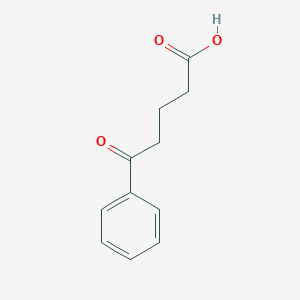

4-Benzoylbutyric acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10139. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-oxo-5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-10(7-4-8-11(13)14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHKWSBAVRQZYLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50164469 | |

| Record name | 4-Benzoylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1501-05-9 | |

| Record name | δ-Oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1501-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzoylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001501059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1501-05-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Benzoylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzoylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BENZOYLBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/595CFD21KA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Benzoylbutyric Acid

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the physicochemical properties of lead compounds is paramount. 4-Benzoylbutyric acid, a versatile intermediate in organic synthesis, presents a unique profile of characteristics that are critical for its application in pharmaceutical and chemical industries.[1][2][3] This technical guide provides an in-depth analysis of the core physicochemical properties of this compound, complete with experimental protocols and visual representations of its synthetic workflow and potential biological relevance.

Core Physicochemical Data

The fundamental physicochemical parameters of this compound are summarized in the table below, offering a consolidated reference for laboratory and development settings.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₃ | [1][4][5] |

| Molecular Weight | 192.21 g/mol | [1][4][5] |

| Melting Point | 124-129 °C | [2][4][5][6][7] |

| Boiling Point (Predicted) | 380.8 ± 25.0 °C at 760 mmHg | [4][5][6][7] |

| Density (Predicted) | 1.164 ± 0.06 g/cm³ | [4][6][7] |

| Solubility | Insoluble in water; Soluble in ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO). | [1][4][6][7] |

| pKa (Predicted) | 4.63 ± 0.10 | [6][7] |

| LogP | 2.12420 | [5] |

| Vapor Pressure | 1.77E-06 mmHg at 25°C | [5][6] |

| Refractive Index | 1.539 | [5][6] |

| Appearance | White to off-white or light beige crystalline powder. | [5][6][7] |

| CAS Number | 1501-05-9 | [4][5][6] |

Experimental Protocols

Accurate determination of physicochemical properties is foundational to chemical research. The following sections detail standardized experimental methodologies applicable to this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range typically signifies a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small sample of this compound is finely powdered using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[4][5][6][8]

Solubility Determination

Understanding the solubility of a compound is crucial for reaction setup, purification, and formulation.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

Graduated pipettes or cylinders

-

Analytical balance

Procedure:

-

A predetermined amount of this compound (e.g., 10 mg) is weighed and placed into a test tube.

-

A specific volume of the solvent to be tested (e.g., 1 mL of water, ethanol, or DMSO) is added to the test tube.

-

The mixture is agitated vigorously using a vortex mixer or by stirring with a rod for a set period (e.g., 1-2 minutes).

-

The mixture is allowed to stand, and a visual inspection is performed to determine if the solid has completely dissolved.

-

If the solid dissolves, the compound is considered soluble under these conditions. If any solid remains, it is deemed insoluble or sparingly soluble.[1][9][10] The process can be repeated with varying amounts of solute and solvent to determine a more quantitative solubility value.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a carboxylic acid like this compound, this is a key parameter.

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

-

A known amount of this compound is dissolved in a suitable solvent mixture (e.g., water-ethanol, if solubility in pure water is low).

-

The pH electrode is calibrated and immersed in the solution.

-

The solution is stirred gently with a magnetic stirrer.

-

The standardized base solution is added in small, precise increments from the burette.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

This process is continued until the pH of the solution has risen significantly, indicating that the acid has been neutralized.

-

A titration curve is generated by plotting the pH versus the volume of base added.

-

The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized by the base.[11]

Synthesis and Biological Context Visualizations

Visual diagrams are powerful tools for understanding complex chemical and biological processes. The following sections provide Graphviz DOT scripts for generating key diagrams related to this compound.

Experimental Workflow: Friedel-Crafts Acylation Synthesis

One common method for synthesizing this compound is through the Friedel-Crafts acylation of benzene (B151609) with glutaric anhydride, catalyzed by a Lewis acid such as aluminum chloride.

Potential Biological Relevance: Precursor to an HDAC Inhibitor

While this compound itself is not widely reported to be a direct modulator of specific signaling pathways, it is a key precursor to 4-phenylbutyric acid, a known histone deacetylase (HDAC) inhibitor.[2][12] HDAC inhibitors are a class of compounds that interfere with the function of HDACs, leading to an increase in histone acetylation and subsequent changes in gene expression. This has implications for various cellular processes, including cell cycle progression, differentiation, and apoptosis.[2][12][13]

This guide provides a foundational understanding of the physicochemical properties of this compound, essential for its effective use in research and development. The detailed protocols and visual representations aim to facilitate both the practical application and the conceptual understanding of this important chemical intermediate.

References

- 1. chem.ws [chem.ws]

- 2. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1501-05-9 [chemicalbook.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. pennwest.edu [pennwest.edu]

- 8. byjus.com [byjus.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. youtube.com [youtube.com]

- 12. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]

4-Benzoylbutyric Acid (CAS: 1501-05-9): A Technical Guide for Researchers

An In-depth Examination of its Physicochemical Properties, Synthesis, and Biological Activity as a Histone Deacetylase Inhibitor.

This technical guide provides a comprehensive overview of 4-Benzoylbutyric acid (CAS number 1501-05-9), a compound of significant interest in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical characteristics, synthesis and purification protocols, analytical methods, and its emerging role as a histone deacetylase (HDAC) inhibitor.

Physicochemical Properties

This compound, also known as 5-oxo-5-phenylpentanoic acid, is a white to off-white crystalline solid.[1] Its core structure consists of a phenyl ketone attached to a butyric acid moiety. This unique combination of a bulky aromatic group and a flexible carboxylic acid chain dictates its physical and chemical behavior.

| Property | Value | Reference |

| CAS Number | 1501-05-9 | [2] |

| Molecular Formula | C₁₁H₁₂O₃ | [3] |

| Molecular Weight | 192.21 g/mol | [3] |

| Melting Point | 126-129 °C | [3] |

| Boiling Point | 380.8 ± 25.0 °C (Predicted) | [2] |

| Water Solubility | Insoluble | [2] |

| pKa | 4.63 ± 0.10 (Predicted) | [2] |

Synthesis and Purification

The primary synthetic route to this compound is through the Friedel-Crafts acylation of benzene (B151609) with glutaric anhydride (B1165640), catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[4][5]

Experimental Protocol: Synthesis of this compound

Materials:

-

Benzene

-

Glutaric anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride in dichloromethane under an inert atmosphere (e.g., nitrogen).

-

Cool the suspension in an ice bath to 0-5 °C.

-

Prepare a solution of glutaric anhydride and benzene in dichloromethane.

-

Slowly add the glutaric anhydride/benzene solution to the cooled AlCl₃ suspension via the dropping funnel, maintaining the temperature below 10 °C.[5]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[4][5] This will hydrolyze the aluminum salts and precipitate the crude product.

-

Filter the crude solid and wash thoroughly with cold deionized water.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Deionized water or a suitable organic solvent mixture (e.g., ethanol/water)

-

Heating source (hot plate)

-

Erlenmeyer flask

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of hot deionized water (or another suitable solvent) to dissolve the solid completely.[6][7][8] The principle of recrystallization relies on the higher solubility of the compound in a hot solvent compared to a cold solvent.[6][7]

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.[6][7]

-

To maximize crystal yield, place the flask in an ice bath for 15-30 minutes.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.[7]

-

Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Dry the purified crystals in a vacuum oven or by air drying.

Caption: Synthesis and Purification Workflow for this compound.

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum of this compound in CDCl₃ typically shows characteristic signals for the aromatic protons of the benzoyl group and the aliphatic protons of the butyric acid chain.[9]

¹H NMR (CDCl₃):

-

Aromatic protons: ~7.4-8.0 ppm (multiplets)

-

-CH₂- adjacent to carbonyl: ~3.2 ppm (triplet)

-

-CH₂- adjacent to carboxylic acid: ~2.5 ppm (triplet)

-

Central -CH₂-: ~2.1 ppm (quintet)

-

Carboxylic acid proton: ~11-12 ppm (broad singlet)

¹³C NMR (CDCl₃):

-

Carbonyl carbons (ketone and carboxylic acid): ~178 ppm and ~200 ppm

-

Aromatic carbons: ~128-137 ppm

-

Aliphatic carbons: ~20-35 ppm

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a common method for assessing the purity of this compound.[3] Due to its acidic nature, a mobile phase with a low pH is typically used to ensure the carboxylic acid group is protonated, leading to better peak shape and retention.[10]

General HPLC Method:

-

Column: C18 reversed-phase column

-

Mobile Phase: A gradient of acetonitrile (B52724) (or methanol) and water containing an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid).[10][11][12]

-

Detection: UV at a wavelength where the benzoyl chromophore absorbs (e.g., 254 nm).

-

Flow Rate: Typically 1.0 mL/min.

Biological Activity: Histone Deacetylase (HDAC) Inhibition

Recent research has highlighted the potential of this compound and its analogs as inhibitors of histone deacetylases (HDACs).[13][14] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[15] By inhibiting HDACs, compounds like this compound can induce histone hyperacetylation, leading to a more open chromatin state and the re-expression of silenced genes, including tumor suppressor genes.[13][14]

Proposed Signaling Pathway

The inhibition of HDACs by this compound is thought to initiate a cascade of events leading to changes in gene expression and cellular processes.

Caption: Proposed Mechanism of Action for this compound as an HDAC Inhibitor.

Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol provides a general framework for assessing the HDAC inhibitory activity of this compound.

Materials:

-

This compound

-

HeLa or other suitable cell line nuclear extract (as a source of HDACs)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., Tris-HCl, NaCl, KCl, MgCl₂)

-

Developer solution (containing a protease like trypsin and a known HDAC inhibitor like Trichostatin A to stop the reaction)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well black microplate, add the assay buffer.

-

Add serial dilutions of this compound (or a solvent control) to the wells.

-

Add the nuclear extract containing HDAC enzymes to each well.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37 °C for a defined period (e.g., 30-60 minutes), protected from light.

-

Stop the reaction by adding the developer solution. The developer will cleave the deacetylated substrate, releasing a fluorescent molecule.[16]

-

Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Conclusion

This compound is a versatile compound with established applications in organic synthesis and emerging potential in drug discovery, particularly as an HDAC inhibitor. This technical guide provides a foundational resource for researchers, offering detailed protocols and a summary of its key properties and biological activities. Further investigation into its specific HDAC isoform selectivity and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

- 1. Butyrate Lowers Cellular Cholesterol through HDAC Inhibition and Impaired SREBP-2 Signalling [mdpi.com]

- 2. This compound CAS#: 1501-05-9 [m.chemicalbook.com]

- 3. This compound | 1501-05-9 [chemicalbook.com]

- 4. Synthesis routes of 4-(4-Fluorobenzoyl)butyric Acid [benchchem.com]

- 5. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]

- 6. westfield.ma.edu [westfield.ma.edu]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. organic chemistry - Interpretation of 4-benzoyl butyric acid H-NMR Spectrum - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. aapco.org [aapco.org]

- 12. mdpi.com [mdpi.com]

- 13. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Butyrate mediates decrease of histone acetylation centered on transcription start sites and down-regulation of associated genes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

4-Benzoylbutyric acid molecular weight and formula

An In-depth Technical Guide to 4-Benzoylbutyric Acid

This technical guide provides a comprehensive overview of this compound, a key intermediate in various chemical syntheses. It is intended for researchers, scientists, and professionals in the fields of organic chemistry, drug development, and materials science. This document details the compound's physicochemical properties, outlines experimental protocols for its synthesis and key reactions, and illustrates relevant chemical pathways.

Core Compound Identification and Properties

This compound, also known by its IUPAC name 5-oxo-5-phenylpentanoic acid, is an aromatic carboxylic acid.[1] Structurally, it features a benzoyl group linked to a butyric acid chain.[1] This bifunctional nature makes it a versatile building block in organic synthesis.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized below. It typically appears as a white to off-white crystalline solid.[2][3] It has poor solubility in water but is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO).[1][4]

| Property | Value | References |

| Molecular Formula | C₁₁H₁₂O₃ | [1][2][4][5][6][7] |

| Molecular Weight | 192.21 g/mol | [1][4][5][6] |

| CAS Number | 1501-05-9 | [1][2][4][5][6] |

| Melting Point | 124–129 °C | [1][2][7][8][9] |

| Boiling Point | 380.8 ± 25.0 °C at 760 mmHg | [1][2][9] |

| Density | 1.164 ± 0.06 g/cm³ | [1][2][9] |

| Appearance | White to off-white crystalline powder | [2][3] |

Applications in Research and Development

This compound serves as a crucial raw material and intermediate in several fields:

-

Organic Synthesis : It is widely used as a precursor for synthesizing a variety of organic compounds.[1][8]

-

Pharmaceuticals : The compound is a key starting material in the development of pharmaceuticals, including anti-inflammatory agents.[1][2]

-

Agrochemicals and Dyestuffs : It is also utilized in the synthesis of agrochemicals and dyes.[7][8]

Experimental Protocols and Reactions

The unique structure of this compound allows it to undergo several important chemical transformations.

Synthesis of this compound via Friedel-Crafts Acylation

A common method for synthesizing this compound is through the Friedel-Crafts acylation of benzene (B151609) with glutaric anhydride (B1165640) (the cyclic anhydride of a five-carbon dicarboxylic acid, which is structurally related to butyrolactone).[2][10]

Methodology:

-

Reaction Setup : A reaction vessel is charged with a solvent (e.g., methylene (B1212753) chloride) and a Lewis acid catalyst, typically aluminum chloride (AlCl₃), under an inert atmosphere (e.g., nitrogen).[10]

-

Addition of Reactants : Benzene is added to the cooled catalyst suspension. A solution of glutaric anhydride in the solvent is then added slowly to control the exothermic reaction, maintaining a low temperature (e.g., 10-15°C).[10]

-

Reaction Progression : The mixture is stirred for several hours at a controlled temperature to allow the reaction to proceed to completion.[10]

-

Workup : The reaction is quenched by slowly pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid.[10]

-

Isolation and Purification : The organic solvent is removed by distillation. The resulting solid product is filtered, washed with water, and can be further purified by recrystallization from an appropriate solvent.[10]

Caption: Synthesis of this compound via Friedel-Crafts acylation.

Reduction of this compound

The ketone group in this compound can be reduced to a methylene group to yield 4-phenylbutyric acid.[1] A classic method for this transformation is the Clemmensen reduction.

Methodology:

-

Preparation of Amalgamated Zinc : Zinc metal is activated by treating it with a solution of mercuric chloride.[11]

-

Reaction Setup : The amalgamated zinc is placed in a flask with water, concentrated hydrochloric acid, an organic co-solvent like toluene, and the starting material, this compound.[11]

-

Reflux : The mixture is heated to a vigorous boil under reflux for an extended period (e.g., 25-30 hours) to ensure complete reduction.[11]

-

Workup and Isolation : After cooling, the organic layer is separated from the aqueous layer. The aqueous layer is extracted with a suitable solvent (e.g., ether).[11]

-

Purification : The combined organic extracts are washed, dried, and the solvent is removed. The final product, 4-phenylbutyric acid, is then purified by vacuum distillation.[11]

References

- 1. This compound | 1501-05-9 | Benchchem [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. L04013.06 [thermofisher.com]

- 4. labsolu.ca [labsolu.ca]

- 5. calpaclab.com [calpaclab.com]

- 6. ivychem.com [ivychem.com]

- 7. chembk.com [chembk.com]

- 8. This compound | 1501-05-9 [chemicalbook.com]

- 9. This compound CAS#: 1501-05-9 [m.chemicalbook.com]

- 10. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

4-Benzoylbutyric acid melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 4-Benzoylbutyric Acid

This technical guide provides comprehensive information on the melting and boiling points of this compound, tailored for researchers, scientists, and professionals in drug development. It includes a summary of its physical properties, detailed experimental protocols for their determination, and a visualization of its synthesis pathway.

Physicochemical Data of this compound

This compound, with the CAS number 1501-05-9, is a white to off-white crystalline solid.[1] Its key physical properties are critical for handling, experimental design, and synthesis.[2] The melting point is a key indicator of purity, with impurities typically causing a depression and broadening of the melting range.[2][3] The boiling point is largely predicted, as compounds of this nature may decompose at high temperatures.

The quantitative physicochemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Melting Point | 122.0-132.0 °C | [4] |

| 124–128 °C | [2] | |

| 125.0 to 130.0 °C | [5] | |

| 126-129 °C (lit.) | [3][6][7] | |

| Boiling Point | 380.8 ± 25.0 °C (Predicted) | [2][7][8] |

| 380.8 °C at 760 mmHg (Predicted) | [3] |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental in chemical research for identification and purity assessment.[2] The following are detailed standard operating procedures for these measurements.

Melting Point Determination (Capillary Method)

This protocol describes the use of a modern digital melting point apparatus, a common instrument in research laboratories.

Apparatus and Materials:

-

Melting point apparatus (e.g., DigiMelt or Mel-Temp)

-

Melting point capillary tubes (sealed at one end)

-

Sample of this compound (finely powdered and dry)

-

Spatula

-

Mortar and pestle (if sample is not powdered)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[5] If necessary, gently grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample on a clean, hard surface. A small amount of solid (1-2 mm height) should enter the tube.[3]

-

Packing the Sample: To pack the sample tightly into the sealed end of the tube, tap the bottom of the tube on a hard surface or drop it through a long, narrow glass tube.[3][4] A densely packed sample ensures uniform heat transfer.

-

Initial Fast Run (Optional): If the approximate melting point is unknown, perform a rapid determination by heating the sample at a high rate (e.g., 10-20 °C/min) to find a rough melting range.[2][9] Allow the apparatus to cool before the precise measurement.

-

Precise Measurement:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.[5]

-

Set the starting temperature to about 15-20 °C below the expected melting point.

-

Set the heating rate (ramp rate) to a slow value, typically 1-2 °C per minute, to ensure thermal equilibrium.[2][9]

-

Observe the sample through the viewing lens.

-

-

Recording the Melting Range:

-

Record the temperature at which the first droplet of liquid becomes visible.[4] This is the start of the melting range. The solid may also shrink or pull away from the capillary walls (sintering) just before melting.[4]

-

Continue heating slowly and record the temperature at which the last solid crystal turns into a transparent liquid.[4] This marks the end of the melting range.

-

-

Post-Measurement: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in a designated glass waste container.

Boiling Point Determination (Thiele Tube Method)

This microscale method is suitable when only a small amount of sample is available.[10] It relies on the principle that a liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6][11]

Apparatus and Materials:

-

Thiele tube

-

High-boiling point mineral oil or silicone oil

-

Thermometer

-

Small test tube (e.g., 75x10 mm) or fusion tube

-

Capillary tube (sealed at one end)

-

Rubber band or wire to attach the test tube to the thermometer

-

Bunsen burner or other heat source

-

Stand and clamp

Procedure:

-

Setup: Fill the Thiele tube with heating oil to a level just above the side-arm. Clamp the Thiele tube to a stand.

-

Sample Preparation: Add about 0.5 mL of the liquid sample into the small test tube.

-

Capillary Inversion: Place the capillary tube into the test tube with its open end down.[10]

-

Assembly: Attach the test tube to the thermometer using a small rubber band. The bottom of the test tube should be aligned with the thermometer bulb. Ensure the rubber band is positioned well above the oil level to avoid contact with the hot oil.[6]

-

Heating:

-

Insert the thermometer and attached tube into the Thiele tube, ensuring the sample is immersed in the oil.

-

Gently heat the side arm of the Thiele tube with a small flame.[6][11] The shape of the tube promotes convection currents, ensuring uniform temperature distribution.[6]

-

As the temperature rises, air trapped in the capillary tube will escape as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.[10][11] This indicates the vapor pressure of the sample has exceeded the atmospheric pressure.

-

-

Recording the Boiling Point:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The moment the bubbling stops and the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external pressure.[10][11]

-

Record the temperature on the thermometer at this exact moment. This is the boiling point of the liquid.

-

-

Barometric Pressure: For high accuracy, record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[11][12]

Synthesis of this compound

This compound is commonly synthesized via a Friedel-Crafts acylation reaction.[1] This involves the reaction of benzene (B151609) with γ-butyrolactone in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][8][13][14] The process includes a ring-opening alkylation followed by an acid workup to yield the final product.[8]

References

- 1. Page loading... [wap.guidechem.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. westlab.com [westlab.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. This compound | 1501-05-9 | Benchchem [benchchem.com]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. chemconnections.org [chemconnections.org]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. US6372938B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]

A Technical Guide to the Solubility of 4-Benzoylbutyric Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility of 4-Benzoylbutyric acid (also known as 5-Oxo-5-phenylpentanoic acid), a key intermediate in organic and pharmaceutical synthesis. Understanding its solubility is critical for reaction setup, purification, formulation, and drug development activities.

Introduction to this compound

This compound (CAS No: 1501-05-9) is a carboxylic acid derivative with the molecular formula C₁₁H₁₂O₃.[1][2] Structurally, it comprises a benzoyl group linked to a butyric acid chain.[1] This structure, featuring both a hydrophobic aromatic ring and a polar carboxylic acid group, dictates its solubility profile. It typically appears as a white to off-white crystalline solid with a melting point in the range of 124–129 °C.[1][3][4] This compound serves as an important raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[3][5]

Solubility Profile

Quantitative solubility data for this compound is not widely available in published literature. However, multiple chemical suppliers and databases provide consistent qualitative assessments. The compound is generally characterized by its poor solubility in water and good solubility in several common organic solvents.[1][3]

Quantitative Solubility Data

The following table summarizes the available solubility information for this compound.

| Solvent | Formula | Molar Mass ( g/mol ) | Qualitative Solubility | Quantitative Data (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Soluble[1] | ~1 mg/mL* |

| Methanol | CH₃OH | 32.04 | Soluble[6][7] | Not Available |

| Ethanol | C₂H₅OH | 46.07 | Soluble[1] | Not Available |

| Chloroform | CHCl₃ | 119.38 | Soluble | Not Available |

| Water | H₂O | 18.02 | Insoluble[3][8] | Not Available |

Note on Quantitative Data: The value provided for DMSO is based on data for 4-Oxo-5-phenylpentanoic acid (CAS 3183-15-1), a structurally related compound, and should be used as an estimation only[9]. For context, another related aromatic carboxylic acid, 4-Benzoylbenzoic acid, shows a solubility of approximately 10 mg/mL in DMSO and 30 mg/mL in Dimethylformamide (DMF)[10][11]. Researchers should experimentally determine precise solubility for their specific application and conditions.

Experimental Protocols for Solubility Determination

A standardized method for determining solubility is crucial for reproducible research. The following protocols outline both a qualitative and a quantitative approach.

Qualitative Solubility Assessment

This rapid method is used to classify a compound's solubility in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., DMSO, Ethanol, Water)

-

Small test tubes or vials (1-2 mL)

-

Spatula

-

Vortex mixer

Procedure:

-

Add approximately 2-5 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture vigorously for 30-60 seconds at a consistent, controlled temperature (e.g., 25 °C).

-

Visually inspect the solution against a clear background.

-

Classify the result:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: A portion of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not noticeably dissolve.

-

-

Record the observations for each solvent tested.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Materials:

-

This compound

-

High-purity solvent of interest

-

Glass vials with screw caps

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis

Procedure:

-

Preparation: Add an excess amount of this compound to a vial, ensuring enough solid will remain undissolved to achieve saturation.

-

Solvent Addition: Add a precise, known volume of the solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Sampling & Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids.

-

Dilution & Analysis: Dilute the filtered, saturated solution with a known volume of an appropriate solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method like HPLC or UV-Vis spectroscopy.

-

Calculation: Calculate the original concentration in the saturated solution (the solubility) based on the dilution factor and the measured concentration.

Visualized Workflows and Logical Relationships

Diagrams created using Graphviz provide clear visual representations of experimental and logical processes involving this compound.

Caption: Workflow for Quantitative Solubility Determination.

Caption: Esterification of this compound.

References

- 1. This compound | 1501-05-9 | Benchchem [benchchem.com]

- 2. delta-Oxobenzenepentanoic acid | C11H12O3 | CID 73914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1501-05-9 [chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. labsolu.ca [labsolu.ca]

- 7. labsolu.ca [labsolu.ca]

- 8. This compound CAS#: 1501-05-9 [m.chemicalbook.com]

- 9. 4-Oxo-5-phenylpentanoic acid = 90 LC/MS-UV 3183-15-1 [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

4-Benzoylbutyric acid spectral data (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectral Data of 4-Benzoylbutyric Acid

This technical guide provides a comprehensive overview of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and tabulated data are presented to support researchers, scientists, and professionals in the field of drug development and chemical analysis.

This compound: An Overview

This compound (CAS No: 1501-05-9) is a chemical compound with the molecular formula C₁₁H₁₂O₃.[1][2][3] Structurally, it features a benzoyl group attached to a butyric acid chain, making it a ketone-containing carboxylic acid.[2][4] It typically appears as a white to off-white crystalline solid and is soluble in organic solvents like ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO), but has poor solubility in water.[2][4] This compound serves as a significant intermediate in the synthesis of various pharmaceuticals and fine chemicals.[4]

Spectral Data Presentation

The following sections summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectral Data

The ¹H NMR spectrum of this compound shows distinct signals corresponding to the aromatic, aliphatic, and carboxylic acid protons. The data presented below was obtained in a deuterated chloroform (B151607) (CDCl₃) solvent.[5]

| Assignment | Chemical Shift (δ) in ppm | Description |

| Carboxylic Acid (-COOH) | ~11.0 | Singlet, broad |

| Aromatic (ortho to C=O) | ~7.96 | Multiplet |

| Aromatic (meta & para to C=O) | 7.30 - 7.65 | Multiplet |

| Methylene (B1212753) (-CH₂-C=O, benzoyl) | ~3.07 | Triplet |

| Methylene (-CH₂-COOH) | ~2.50 | Triplet |

| Methylene (-CH₂-CH₂-CH₂) | ~2.10 | Multiplet |

Data sourced from ChemicalBook.[5] An interpretation of the spectrum suggests the signals for the three methylene groups in the butyric acid chain appear as a triplet, another triplet, and a quintet (or triplet of triplets), respectively, due to vicinal coupling.[6]

¹³C NMR (Carbon-13 NMR) Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the plane of symmetry in the benzoyl group, five distinct signals are typically observed for the seven carbon atoms of the benzene (B151609) ring and the carboxyl group.[7]

| Assignment | Approximate Chemical Shift (δ) in ppm |

| Ketone Carbonyl (C=O) | >195 |

| Carboxylic Acid Carbonyl (C=O) | ~178 |

| Aromatic (quaternary, C-C=O) | ~137 |

| Aromatic (CH, para) | ~133 |

| Aromatic (CH, ortho) | ~128 |

| Aromatic (CH, meta) | ~128 |

| Methylene (-CH₂-C=O, benzoyl) | ~37 |

| Methylene (-CH₂-COOH) | ~33 |

| Methylene (-CH₂-CH₂-CH₂) | ~20 |

Note: Specific peak values can vary slightly based on the solvent and experimental conditions. Spectra are often run in CDCl₃ and/or DMSO-d₆.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The spectrum of this compound is characterized by strong absorptions corresponding to its two carbonyl groups and the hydroxyl group of the carboxylic acid.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 2500-3300 | Carboxylic Acid (-OH) | O-H stretch (broad) |

| ~1710 | Carboxylic Acid (C=O) | C=O stretch |

| ~1680 | Ketone (C=O) | C=O stretch |

| ~1600, ~1450 | Aromatic Ring | C=C stretches |

| 2850-3000 | Aliphatic C-H | C-H stretch |

| ~3050 | Aromatic C-H | C-H stretch |

Data is a representation of typical values for these functional groups. Spectra are commonly obtained using KBr disc or Nujol mull techniques.[4][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structural features.

The molecular formula of this compound is C₁₁H₁₂O₃, with a molecular weight of approximately 192.21 g/mol .[1][2]

Key Fragments in Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity (%) | Possible Fragment Identity |

| 192 | 10.6 | [M]⁺ (Molecular Ion) |

| 174 | 3.7 | [M - H₂O]⁺ |

| 146 | 3.0 | [M - H₂O - CO]⁺ |

| 120 | 10.0 | [C₆H₅COCH₂CH₂]⁺ |

| 105 | 100.0 | [C₆H₅CO]⁺ (Benzoyl cation - Base Peak) |

| 77 | 45.2 | [C₆H₅]⁺ (Phenyl cation) |

| 51 | 15.7 | [C₄H₃]⁺ |

Data sourced from ChemicalBook, obtained via direct inlet at 75 eV.[1]

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition : Place the NMR tube into the spectrometer. Acquire the ¹H and ¹³C NMR spectra using a standard high-resolution NMR spectrometer (e.g., 400 or 500 MHz for ¹H NMR).[11]

-

Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections to obtain the final spectrum.

IR Spectroscopy (Solid Sample)

The Attenuated Total Reflectance (ATR), KBr pellet, and thin film methods are common for solid samples.[12]

Thin Solid Film Method: [13]

-

Dissolve a small amount (~50 mg) of this compound in a few drops of a volatile solvent like methylene chloride.[13]

-

Drop the solution onto an IR-transparent salt plate (e.g., NaCl or KBr).[13]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[13]

-

Place the plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[13]

KBr Pellet Method: [12]

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[12][14]

-

Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[12]

-

Place the pellet in the spectrometer's sample holder for analysis.[12]

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction : Introduce a small amount of the sample into the ion source of the mass spectrometer. For non-volatile solids, a direct insertion probe is often used.[15][16]

-

Ionization : In the ion source, which is under high vacuum, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical cation (the molecular ion).[15][16]

-

Acceleration : The newly formed ions are accelerated by an electric field into the mass analyzer.[15]

-

Mass Analysis : The ions are deflected by a magnetic field. The degree of deflection depends on their mass-to-charge ratio (m/z); lighter ions are deflected more than heavier ones.[15][16]

-

Detection : A detector records the abundance of ions at each m/z value, generating the mass spectrum.[15][16]

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. This compound(1501-05-9) MS [m.chemicalbook.com]

- 2. This compound | 1501-05-9 | Benchchem [benchchem.com]

- 3. This compound | 1501-05-9 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound(1501-05-9) 1H NMR spectrum [chemicalbook.com]

- 6. organic chemistry - Interpretation of 4-benzoyl butyric acid H-NMR Spectrum - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. This compound(1501-05-9) 13C NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound(1501-05-9) IR Spectrum [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of 4-Benzoylbutyric Acid in Organic Reactions

Abstract

This compound (also known as 5-oxo-5-phenylpentanoic acid) is a pivotal intermediate in organic synthesis, prized for its dual reactivity stemming from its aromatic ketone and aliphatic carboxylic acid functionalities. This technical guide provides a comprehensive overview of the core mechanisms through which this compound and its precursors participate in significant organic reactions. We delve into the mechanistic pathways of its synthesis via Friedel-Crafts acylation, its subsequent reduction to form valuable alkyl-aromatic compounds, and its participation in intramolecular cyclization, among other transformations. This document consolidates quantitative data, detailed experimental protocols, and visual diagrams of reaction mechanisms to serve as an essential resource for professionals in chemical research and pharmaceutical development.

Physicochemical Properties and Spectroscopic Data

This compound is an off-white to light beige crystalline solid.[1] Its structure, featuring both a carbonyl group and a carboxylic acid, dictates its reactivity and physical properties.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1501-05-9 | [2][3] |

| Molecular Formula | C₁₁H₁₂O₃ | [2][4] |

| Molecular Weight | 192.21 g/mol | [2][4] |

| Melting Point | 124–129 °C | [2][3] |

| Boiling Point | 380.8 ± 25.0 °C (Predicted) | [2][3] |

| Density | 1.164 ± 0.06 g/cm³ (Predicted) | [2][3] |

| Solubility | Poor in water; Soluble in ethanol, DMSO | [2] |

| pKa | 4.63 ± 0.10 (Predicted) | [5] |

Table 2: Spectroscopic Data for this compound

| Technique | Description | Reference(s) |

| ¹H NMR | Spectra available for structural confirmation. | [6] |

| ¹³C NMR | Spectra available for structural confirmation. | [7] |

| FTIR | Spectra available, typically showing characteristic C=O (ketone and acid) and O-H stretches. | [8] |

| Mass Spec. (MS) | GC-MS data available, showing fragmentation patterns. | [4] |

Core Mechanisms of Action in Organic Reactions

The reactivity of this compound is primarily centered around its two functional groups. It serves as a key building block and its reactions are fundamental to the synthesis of more complex molecules.[1][2]

Synthesis via Friedel-Crafts Acylation

The most common industrial synthesis of this compound and its derivatives is the Friedel-Crafts acylation.[3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring (e.g., benzene) with a carboxylic acid anhydride (B1165640) (e.g., glutaric anhydride) or a lactone (e.g., γ-butyrolactone) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][3][9]

The mechanism proceeds through the formation of a highly reactive, resonance-stabilized acylium ion.[10][11] The Lewis acid coordinates to the anhydride or lactone, facilitating the generation of this electrophile, which is then attacked by the electron-rich aromatic ring.[11][12]

Caption: Friedel-Crafts acylation workflow for this compound synthesis.

Table 3: Quantitative Yields for this compound Synthesis

| Method | Reactants | Yield (%) | Reference(s) |

| Friedel-Crafts Acylation | Benzene + γ-Butyrolactone | 81.15 | [2][9] |

| Friedel-Crafts Acylation | Fluorobenzene + Glutaric Anhydride | 79.3 - 95 | [13] |

Experimental Protocol: Synthesis of 4-(4-Fluorobenzoyl)butyric Acid [13]

This protocol for a derivative illustrates the general methodology for Friedel-Crafts acylation.

-

Reaction Setup: To a 2 L three-necked round-bottomed flask, add 250 g (1.87 mol) of anhydrous AlCl₃ and 300 mL (3.2 mol) of fluorobenzene. Cool the mixture to 5 °C in an ice bath.

-

Addition of Reactant: Prepare a suspension of 100 g (0.86 mol) of glutaric anhydride in 400 mL (4.3 mol) of fluorobenzene. Slowly add this suspension to the flask over 45 minutes, ensuring the internal temperature does not exceed 12 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 90 minutes. Monitor reaction completion using NMR.

-

Quenching: Cool the reaction mixture to 0-5 °C. Carefully add 700 mL of a cold 1N HCl aqueous solution to quench the unreacted AlCl₃, maintaining the temperature below 20 °C initially and not exceeding 40 °C.

-

Precipitation: Pour the mixture into 2 L of a 1:1 water/ice mixture to precipitate the crude product. Filter the resulting white suspension and wash the solid thoroughly with water.

-

Purification: Dissolve the white solid in 3 L of a 5% NaHCO₃ aqueous solution and heat on a steam bath for 1 hour. Filter the hot solution through diatomaceous earth.

-

Isolation: Cool the filtrate to room temperature and adjust the pH to 1 by dropwise addition of concentrated HCl (approx. 320 mL) to crystallize the product. Stir in an ice bath for 30 minutes.

-

Drying: Filter the product, wash the filter cake with ice-cold water, and dry under vacuum at 50 °C for 16 hours to yield the final product.

Reduction of the Carbonyl Group (Clemmensen Reduction)

A significant application of this compound is its role as a precursor to 4-phenylbutyric acid. The ketone group can be fully reduced to a methylene (B1212753) group (CH₂) via methods like the Clemmensen or Wolff-Kishner reductions.[2][14] This two-step sequence (acylation followed by reduction) is a superior method for synthesizing primary alkylbenzenes, as it avoids the carbocation rearrangements often problematic in direct Friedel-Crafts alkylation.[10][11]

The Clemmensen reduction typically employs amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid.[15]

Caption: Synthetic pathway from benzene to 4-phenylbutyric acid.

Table 4: Quantitative Yield for Clemmensen-type Reduction

| Reaction | Reactant | Product | Yield (%) | Reference(s) |

| Clemmensen Reduction | β-Benzoylpropionic acid | γ-Phenylbutyric acid | 82–89 | [15] |

Experimental Protocol: Clemmensen Reduction of β-Benzoylpropionic Acid [15]

This procedure for a closely related compound demonstrates the Clemmensen reduction methodology.

-

Catalyst Preparation: Prepare amalgamated zinc by shaking a mixture of 120 g of mossy zinc, 12 g of mercuric chloride, 200 cc of water, and 5-6 cc of concentrated HCl in a 1 L round-bottomed flask for five minutes. Decant the solution.

-

Reaction Setup: To the amalgamated zinc, add 75 cc of water, 175 cc of concentrated HCl, 100 cc of toluene (B28343), and 50 g (0.28 mol) of β-benzoylpropionic acid.

-

Reflux: Fit the flask with a vertical condenser and a gas absorption trap. Boil the mixture vigorously for 25-30 hours. Add three 50-cc portions of concentrated HCl at approximately six-hour intervals during the reflux period.

-

Extraction: After cooling to room temperature, separate the layers. Dilute the aqueous layer with 200 cc of water and extract with three 75-cc portions of ether.

-

Workup: Combine the initial toluene layer and the ether extracts, wash with water, and dry over calcium chloride.

-

Isolation: Remove the solvents by distillation under reduced pressure. Distill the remaining γ-phenylbutyric acid at 178–181°C / 19 mm Hg to yield the purified product.

Other Key Reactions and Transformations

This compound's bifunctional nature allows it to undergo a variety of other transformations, making it a versatile synthetic intermediate.

-

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can cleave the molecule to form benzoic acid and succinic acid.[2]

-

Esterification: The carboxylic acid group readily undergoes esterification with alcohols under acidic conditions. For example, reaction with methanol (B129727) yields the corresponding methyl ester with high efficiency (90% yield).[2]

-

Intramolecular Cyclization: In reactions mediated by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), a radical ion mechanism is proposed. The benzoyl group helps stabilize radical intermediates, facilitating an intramolecular cyclization to form lactone derivatives like 5-benzoyldihydro-2(3H)-furanone.[2]

Caption: Key transformations of this compound.

Conclusion

This compound is a cornerstone intermediate whose mechanisms of reaction are well-established and synthetically powerful. Its synthesis through Friedel-Crafts acylation and its subsequent reduction provide a reliable pathway to substituted aromatic compounds, avoiding common side reactions. Furthermore, its capacity to undergo oxidation, esterification, and cyclization highlights its versatility. A thorough understanding of these core mechanisms, supported by robust experimental protocols, is crucial for leveraging this compound's full potential in the synthesis of pharmaceuticals, polymers, and other high-value chemicals.

References

- 1. This compound | 1501-05-9 [chemicalbook.com]

- 2. This compound | 1501-05-9 | Benchchem [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. delta-Oxobenzenepentanoic acid | C11H12O3 | CID 73914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 1501-05-9 [m.chemicalbook.com]

- 6. This compound(1501-05-9) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]

- 10. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. youtube.com [youtube.com]

- 13. 4-(4-Fluorobenzoyl)butyric acid synthesis - chemicalbook [chemicalbook.com]

- 14. Friedel-Crafts Acylation [organic-chemistry.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

Reactivity of the benzoyl group in 4-Benzoylbutyric acid

An In-Depth Technical Guide to the Reactivity of the Benzoyl Group in 4-Benzoylbutyric Acid

Introduction

This compound, with the chemical formula C₁₁H₁₂O₃, is an aromatic carboxylic acid that serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1][2] Its structure features a butyric acid chain attached to a benzoyl group, a moiety that dictates much of its chemical behavior.[3] The reactivity of this benzoyl group—comprising a phenyl ring attached to a carbonyl group—is of significant interest to researchers and drug development professionals. Understanding its susceptibility to reduction, oxidation, and substitution reactions is crucial for the synthesis of a wide array of derivatives and bioactive molecules.[1][3] This guide provides a detailed technical overview of the key transformations involving the benzoyl group in this compound, supported by experimental data and protocols.

Reactivity of the Benzoyl Carbonyl Group

The ketone within the benzoyl group is the most reactive site for many transformations, particularly nucleophilic additions and reductions. Its position adjacent to the aromatic ring influences its reactivity.

Reduction of the Carbonyl Group

The reduction of the carbonyl group in this compound is a common and synthetically useful transformation, primarily leading to the formation of 5-phenylvaleric acid or the corresponding secondary alcohol. The choice of reducing agent and reaction conditions determines the final product.

1. Reduction to a Methylene (B1212753) Group (-CH₂-)

Complete deoxygenation of the carbonyl group to a methylene group is a key step in synthesizing compounds like 5-phenylvaleric acid from this compound.[4][5] This conversion is typically achieved under harsh acidic or basic conditions.

-

Clemmensen Reduction: This method employs a zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid.[6][7] It is highly effective for reducing aryl-alkyl ketones that are stable in strongly acidic conditions.[5][8] The carboxylic acid group in this compound is stable under these conditions.[8][9]

-

Wolff-Kishner Reduction: This reaction provides an alternative under strongly basic conditions.[10] It involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by decomposition at high temperatures in the presence of a strong base like potassium hydroxide (B78521) (KOH).[4][11] This method is suitable for substrates that are sensitive to strong acids.[7][10]

2. Reduction to a Secondary Alcohol (-CH(OH)-)

The carbonyl group can also be reduced to a secondary alcohol using hydride-based reducing agents.

-

Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄): These reagents are commonly used for the reduction of ketones to secondary alcohols.[3] LiAlH₄ is a more powerful reducing agent and can also reduce the carboxylic acid group, whereas NaBH₄ is milder and typically selective for the ketone in the presence of a carboxylic acid, especially if the acid is first deprotonated.

Oxidation Reactions

The benzoyl group in this compound can be cleaved under strong oxidizing conditions. Oxidation typically results in the formation of benzoic acid and succinic acid, indicating a cleavage of the carbon-carbon bond adjacent to the carbonyl group.[3] One documented method involves using tripropylammonium (B8586437) fluorochromate (TriPAFC), which oxidizes 4-oxo-4-phenylbutanoic acid to yield benzoic acid.

Reactivity of the Aromatic Ring

The benzoyl group significantly influences the reactivity of the attached phenyl ring towards electrophilic aromatic substitution (EAS).

Directing Effects of the Benzoyl Group

The carbonyl moiety of the benzoyl group is strongly electron-withdrawing due to the electronegativity of the oxygen atom and resonance effects. This has two major consequences for electrophilic aromatic substitution:

-

Deactivation: The electron-withdrawing nature of the group deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene.[12]

-

Meta-Direction: It directs incoming electrophiles to the meta position. This is because the resonance structures of the carbocation intermediate (the arenium ion) show that the positive charge is destabilized at the ortho and para positions. The meta position is therefore the least destabilized and the favored site of attack.[12]

Common electrophilic aromatic substitution reactions include nitration, sulfonation, and halogenation, all of which would be expected to yield the meta-substituted derivative of this compound.[13]

Data Presentation

The following tables summarize the key reactions of the benzoyl group in this compound.

Table 1: Reduction Reactions of the Benzoyl Carbonyl Group

| Reaction | Reagents & Conditions | Product | Typical Yield | Reference(s) |

| Clemmensen Reduction | Zn(Hg), conc. HCl, Toluene (co-solvent), Reflux | 5-Phenylvaleric Acid | Good to Excellent | [4][5] |

| Wolff-Kishner Reduction | Hydrazine hydrate (B1144303) (N₂H₄·H₂O), KOH, Diethylene glycol, Heat (120-140°C) | 5-Phenylvaleric Acid | >80% | [4][5] |

| Hydride Reduction | NaBH₄ or LiAlH₄ | 4-hydroxy-5-phenylpentanoic acid | High | [3] |

Table 2: Oxidation of this compound

| Reagents & Conditions | Major Product(s) | Reference(s) |

| Tripropylammonium fluorochromate (TriPAFC), Picolinic acid (catalyst), 50% Acetic acid/water | Benzoic Acid | |

| Potassium permanganate (B83412) (KMnO₄) or Chromium trioxide (CrO₃) | Benzoic Acid and Succinic Acid | [3] |

Table 3: Electrophilic Aromatic Substitution

| Reaction | Reagents | Expected Major Product |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 4-(3-Nitrobenzoyl)butyric acid |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 4-(3-Bromobenzoyl)butyric acid or 4-(3-Chlorobenzoyl)butyric acid |

| Sulfonation | Fuming H₂SO₄ (SO₃) | 4-(3-Sulfobenzoyl)butyric acid |

Experimental Protocols

Protocol 1: Clemmensen Reduction of this compound

This protocol describes the reduction of the ketone to a methylene group under acidic conditions.[5]

-

Preparation of Zinc Amalgam: In a fume hood, activate zinc wool or dust by stirring it with a dilute solution of mercuric chloride for several minutes. Decant the aqueous solution and wash the resulting zinc amalgam with water.[4][5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the freshly prepared zinc amalgam, water, concentrated hydrochloric acid, a co-solvent such as toluene, and this compound.[5]

-

Reaction: Heat the mixture to reflux with vigorous stirring. Periodically add additional portions of concentrated hydrochloric acid during the reflux period to maintain a strongly acidic environment.

-

Workup: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature. Separate the organic layer (toluene). Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or toluene).[4]

-

Purification: Combine the organic extracts, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure. The crude 5-phenylvaleric acid can be further purified by recrystallization or distillation under reduced pressure.[4][5]

Protocol 2: Wolff-Kishner Reduction of this compound

This protocol provides an alternative reduction method under basic conditions.[4][5]

-

Hydrazone Formation: In a round-bottom flask fitted with a reflux condenser, dissolve this compound in a high-boiling solvent such as diethylene glycol. Add an excess of hydrazine hydrate and a catalytic amount of a strong base like potassium hydroxide.[4][5]

-

Reaction: Heat the mixture to a temperature that allows for the removal of water (typically 120-140 °C), facilitating the formation of the hydrazone.[4]

-

Decomposition: After the initial water has been removed, increase the temperature further (to around 180-200 °C) to allow for the decomposition of the hydrazone, which is accompanied by the evolution of nitrogen gas.[5]

-

Workup: Cool the reaction mixture, dilute it with water, and carefully acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

Purification: Extract the product with an organic solvent (e.g., diethyl ether). Wash the organic extract with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield crude 5-phenylvaleric acid, which can be purified by recrystallization.[4]

Visualizations

Caption: Reaction pathways of this compound.

Caption: Synthesis of 5-Phenylvaleric Acid.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 1501-05-9 [chemicalbook.com]

- 3. This compound | 1501-05-9 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 7. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 11. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]

- 12. ocw.uci.edu [ocw.uci.edu]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Stability and Storage of 4-Benzoylbutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 4-Benzoylbutyric acid. The information is curated for professionals in research and drug development, presenting data in a structured format with detailed experimental protocols and visual diagrams to support laboratory and developmental work.

Physicochemical Properties

This compound (CAS No: 1501-05-9), also known as 5-oxo-5-phenylpentanoic acid, is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₂O₃ | [2] |

| Molecular Weight | 192.21 g/mol | [2] |

| Melting Point | 126-129 °C | [3] |

| Boiling Point | 380.8 °C at 760 mmHg (Predicted) | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO). | [2] |

| pKa | 4.63 ± 0.10 (Predicted) |

Stability Profile and Storage Conditions

Proper storage is crucial to maintain the integrity of this compound. The recommended storage conditions are based on its known chemical stability and reactivity.

Recommended Storage Conditions:

| Parameter | Recommendation |

| Temperature | Ambient room temperature. |

| Atmosphere | In a tightly sealed container to prevent moisture ingress. |

| Light | Stored away from direct light. |

| Environment | In a cool, dry, and well-ventilated area. |

Incompatible Materials:

To prevent degradation and hazardous reactions, this compound should be stored away from:

-

Strong Oxidizing Agents: These can react with the compound, potentially leading to oxidation of the butyric acid chain.

-

Strong Acids and Alkalis: While generally stable, prolonged exposure to harsh pH conditions should be avoided.

Degradation Pathways

Forced degradation studies are essential to understand the intrinsic stability of a compound. While specific quantitative data for this compound is not extensively available in public literature, its chemical structure suggests susceptibility to the following degradation pathways:

-

Oxidation: The benzoyl group and the aliphatic chain can be susceptible to oxidation. Potential degradation products include benzoic acid and succinic acid.[2]

-

Reduction: The ketone group can be reduced to a secondary alcohol, and further reduction could potentially lead to 4-phenylbutyric acid.[2]

The following diagram illustrates the potential degradation pathways of this compound.

Caption: Potential chemical degradation pathways of this compound.

Experimental Protocols

This section provides detailed, representative protocols for the synthesis, purification, and stability analysis of this compound. These are intended as a guide and may require optimization for specific laboratory conditions.

Synthesis via Friedel-Crafts Acylation

This compound is commonly synthesized via the Friedel-Crafts acylation of benzene (B151609) with glutaric anhydride (B1165640).[3]

Materials:

-

Glutaric anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Benzene (anhydrous)

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane or other suitable organic solvent

Procedure:

-

In a round-bottom flask equipped with a stirrer and a reflux condenser, suspend anhydrous aluminum chloride in anhydrous benzene.

-

Cool the mixture in an ice bath.

-

Slowly add glutaric anhydride to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

-

Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with water, then with a sodium bicarbonate solution to extract the acidic product, and finally with brine.

-

Acidify the bicarbonate extract with HCl to precipitate the crude this compound.

-

Filter the crude product, wash with cold water, and dry.

The following diagram outlines the workflow for the synthesis of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Purification by Recrystallization

Recrystallization is a standard method for purifying the crude product.

Materials: